Cas no 59816-94-3 (2-ethyl-6-nitroaniline)
2-ethyl-6-nitroaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 2-ethyl-6-nitro-
- 2-Ethyl-6-nitroaniline
- Pazopanib Impurity 24
- AKOS027420822
- SCHEMBL2416170
- MFCD28363431
- DB-203363
- 2-Ethyl-6-nitrobenzenamine
- SY246516
- GZOOCJUOEDETNE-UHFFFAOYSA-N
- 59816-94-3
- AC6439
- 2-ethyl-6-nitroaniline
-
- MDL: MFCD28363431
- Inchi: 1S/C8H10N2O2/c1-2-6-4-3-5-7(8(6)9)10(11)12/h3-5H,2,9H2,1H3
- InChI Key: GZOOCJUOEDETNE-UHFFFAOYSA-N
- SMILES: C1(N)=C([N+]([O-])=O)C=CC=C1CC
Computed Properties
- Exact Mass: 166.074
- Monoisotopic Mass: 166.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.8A^2
- XLogP3: 2.4
2-ethyl-6-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D778971-1g |
2-Ethyl-6-nitroaniline |
59816-94-3 | 95% | 1g |
$870 | 2024-07-20 | |
| eNovation Chemicals LLC | D778971-1g |
2-Ethyl-6-nitroaniline |
59816-94-3 | 95% | 1g |
$870 | 2025-02-18 | |
| Enamine | BBV-568255-1.0g |
2-ethyl-6-nitroaniline |
59816-94-3 | 95% | 1.0g |
$1199.0 | 2023-01-04 | |
| Enamine | BBV-568255-2.5g |
2-ethyl-6-nitroaniline |
59816-94-3 | 95% | 2.5g |
$2485.0 | 2023-10-28 | |
| Enamine | BBV-568255-5.0g |
2-ethyl-6-nitroaniline |
59816-94-3 | 95% | 5.0g |
$3147.0 | 2023-01-04 | |
| Enamine | BBV-568255-10.0g |
2-ethyl-6-nitroaniline |
59816-94-3 | 95% | 10.0g |
$3958.0 | 2023-01-04 | |
| AstaTech | AC6439-0.25/G |
2-ETHYL-6-NITROANILINE |
59816-94-3 | 95% | 0.25g |
$473 | 2023-09-19 | |
| AstaTech | AC6439-1/G |
2-ETHYL-6-NITROANILINE |
59816-94-3 | 95% | 1g |
$1183 | 2023-09-19 | |
| Enamine | BBV-568255-1g |
2-ethyl-6-nitroaniline |
59816-94-3 | 95% | 1g |
$1199.0 | 2023-10-28 | |
| Enamine | BBV-568255-5g |
2-ethyl-6-nitroaniline |
59816-94-3 | 95% | 5g |
$3147.0 | 2023-10-28 |
2-ethyl-6-nitroaniline Suppliers
2-ethyl-6-nitroaniline Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2-ethyl-6-nitroaniline
Introduction to 2-ethyl-6-nitroaniline (CAS No. 59816-94-3): Applications and Recent Research Developments
2-ethyl-6-nitroaniline, identified by its Chemical Abstracts Service (CAS) number 59816-94-3, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its nitro and ethyl substituents on an aniline backbone, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, featuring a benzene ring with nitro and ethyl groups, contributes to its reactivity and utility in various chemical transformations.
The nitro group in 2-ethyl-6-nitroaniline introduces a strong electron-withdrawing effect, which influences its electronic properties and reactivity. This feature makes it a useful precursor in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The ethyl group, on the other hand, provides steric hindrance and can affect the compound's solubility and interaction with biological targets. Together, these substituents endow 2-ethyl-6-nitroaniline with a versatile profile that is exploited in multiple synthetic pathways.
In recent years, research involving 2-ethyl-6-nitroaniline has expanded into novel applications, particularly in the realm of medicinal chemistry. The compound has been investigated as a building block for the synthesis of heterocyclic derivatives, which are known for their broad spectrum of biological activities. For instance, derivatives of 2-ethyl-6-nitroaniline have shown promise in the development of antimicrobial agents. The nitro group can be further functionalized through reduction or condensation reactions to yield products with enhanced pharmacological properties.
One of the most intriguing aspects of 2-ethyl-6-nitroaniline is its potential in material science. Researchers have explored its use in the synthesis of organic semiconductors and dyes due to its ability to form stable radicals when subjected to certain conditions. This property is particularly relevant in the development of advanced electronic materials, where precise control over molecular structure is crucial. The compound's stability under various conditions makes it a candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
The pharmaceutical industry has also shown interest in 2-ethyl-6-nitroaniline as a key intermediate in drug discovery. Its structural motifs are found in several active pharmaceutical ingredients (APIs), where modifications to the nitro and ethyl groups can lead to compounds with improved efficacy and reduced side effects. For example, recent studies have demonstrated that derivatives of 2-ethyl-6-nitroaniline can be incorporated into kinase inhibitors, which are used to treat cancers and inflammatory diseases. The ability to fine-tune the electronic properties of these derivatives allows for targeted interactions with biological pathways.
From a synthetic chemistry perspective, 2-ethyl-6-nitroaniline serves as a versatile precursor for more complex molecules. Its nitro group can be selectively reduced to an amine or further functionalized into other nitrogen-containing heterocycles. The ethyl group provides a handle for further derivatization through esterification, alkylation, or other reactions. These transformations make 2-ethyl-6-nitroaniline an indispensable tool in the chemist's arsenal for constructing novel molecular architectures.
The environmental impact of using 2-ethyl-6-nitroaniline as an intermediate has also been studied. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic methods have been explored to improve the efficiency of reactions involving 2-ethyl-6-nitroaniline, thereby reducing the environmental footprint of its production and application.
In conclusion, 2-ethyl-6-nitroaniline (CAS No. 59816-94-3) is a multifaceted compound with significant applications across pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features and reactivity make it a valuable asset in drug discovery and material development. As research continues to uncover new uses for this compound, its importance is likely to grow further, driving innovation in multiple scientific domains.
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